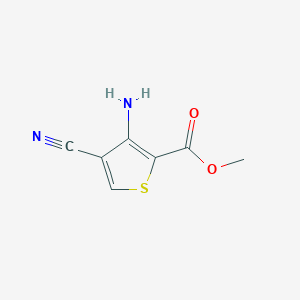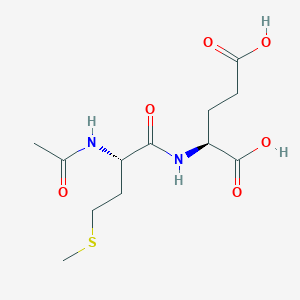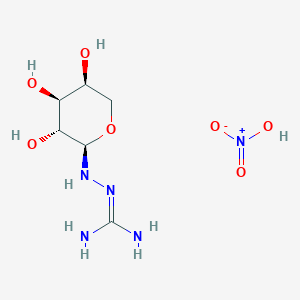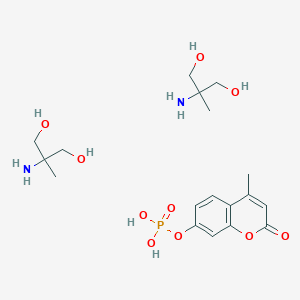
2,2'-Azobis(2,4-dimethylvaleronitrile)
Vue d'ensemble
Description
2,2’-Azobis(2,4-dimethylvaleronitrile), also known as V-65, is a yellow, crystalline, and odorless powder. It is commonly used as a radical initiator in polymerization reactions. It is a type of azo compound, which contains two nitrogen atoms connected by a double bond (-N=N-). It is an odorless white solid which has C14H24N4 as chemical formula .
Molecular Structure Analysis
The molecular formula of 2,2’-Azobis(2,4-dimethylvaleronitrile) is C14H24N4 . The IUPAC name is 2-[(2-cyano-4-methylpentan-2-yl)diazenyl]-2,4-dimethylpentanenitrile . The InChI is InChI=1S/C14H24N4/c1-11(2)7-13(5,9-15)17-18-14(6,10-16)8-12(3)4/h11-12H,7-8H2,1-6H3 . The Canonical SMILES is CC©CC©(C#N)N=NC©(CC©C)C#N .Chemical Reactions Analysis
2,2’-Azobis(2,4-dimethylvaleronitrile) is used as a free radical initiator in polymerization reactions. It is used for low-temperature polymerization and is soluble in a variety of organic solvents .Physical And Chemical Properties Analysis
2,2’-Azobis(2,4-dimethylvaleronitrile) appears as an odorless white solid . It may burst into flames upon exposure to fire or high heat . Dust may form an explosive mixture in air . The molecular weight is 248.37 g/mol .Applications De Recherche Scientifique
Polymerization Reactions
ADVN is widely employed in the production and research of polymerizations . It’s a common initiator and foaming agent . It can easily cause self-acceleration decomposition because of thermal accumulation, friction, electrospark, or flame .
Thermal Stability Analysis
The thermal stability of ADVN under isothermal conditions has been quantified through thermogravimetry (TG), differential scanning calorimetry (DSC), and model-free as well as model-fitting methods . The results showed that when oxygen was present, the mass loss and thermal degradation rate of ADVN decreased because of azoxy compounds production .
Safety Assessment in Construction Industries
ADVN is used for polymerization in the construction industry, particularly in the production of polymer concrete . A thermal equilibrium safety assessment of storage and transportation for ADVN initiator required for polymer resin in construction industries has been conducted .
Oxidations of Lipids and Low-Density Lipoprotein
ADVN has been used in the application to oxidations of lipids and low-density lipoprotein in solution and in aqueous dispersions .
Suspension Polymerization of Vinyl Acetate
ADVN has been used as a low-temperature initiator in the suspension polymerization of vinyl acetate to obtain high molecular weight poly (vinyl acetate) (PVAc) with high conversion and high linearity .
Safety and Hazards
2,2’-Azobis(2,4-dimethylvaleronitrile) is a hazardous substance . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be kept only in original packaging . Avoid breathing dust/fume/gas/mist/vapours/spray . Wear protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
The primary target of 2,2’-Azobis(2,4-dimethylvaleronitrile) (ABVN) is the polymerization process of various high molecular compounds . It acts as a polymerization initiator for compounds such as polyvinyl chloride, polyvinyl alcohol, and polymethyl methacrylate . It also serves as a blowing agent for plastics and rubbers .
Mode of Action
ABVN is an azo compound that decomposes upon exposure to heat or light, releasing nitrogen gas and generating cyanide-free radicals . These free radicals can initiate the polymerization process in various high molecular compounds . The decomposition of ABVN is a self-accelerating process that can be triggered by heat, chemical reactions, friction, or impact .
Biochemical Pathways
The decomposition of ABVN leads to the formation of free radicals, which play a crucial role in the initiation of the polymerization process . These free radicals can react with monomers, leading to the formation of polymer chains. The exact biochemical pathways affected by ABVN are dependent on the specific monomers and polymers involved.
Pharmacokinetics
It’s known that abvn is insoluble in water but soluble in various organic solvents .
Result of Action
The primary result of ABVN’s action is the initiation of the polymerization process in various high molecular compounds, leading to the formation of polymers . This is crucial in the production of materials like polyvinyl chloride, polyvinyl alcohol, and polymethyl methacrylate .
Action Environment
The action of ABVN is influenced by environmental factors such as temperature and light. ABVN decomposes and loses effectiveness at temperatures above 30°C . It also decomposes upon exposure to light . Therefore, it must be stored under dry, ventilated, and dark conditions at temperatures below 10°C . It should also be kept away from ignition sources and heat .
Propriétés
IUPAC Name |
2-[(2-cyano-4-methylpentan-2-yl)diazenyl]-2,4-dimethylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4/c1-11(2)7-13(5,9-15)17-18-14(6,10-16)8-12(3)4/h11-12H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGWHHGCAGTUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)N=NC(C)(CC(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4 | |
| Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2543 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044675, DTXSID90859867 | |
| Record name | 2,2'-Azobis[2,4-dimethylvaleronitrile] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(E)-Diazenediylbis(2,4-dimethylpentanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2'-azodi-(2,4-dimethylvaleronitrile) appears as an odorless white solid. May burst into flames upon exposure to fire or high heat. Dust may form an explosive mixture in air., Dry Powder; Pellets or Large Crystals | |
| Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2543 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
4419-11-8, 1547296-70-7 | |
| Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2543 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2′-Azobis[2,4-dimethylvaleronitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4419-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Azobis(2,4-dimethylvaleronitrile) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004419118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Azobis[2,4-dimethylvaleronitrile] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(E)-Diazenediylbis(2,4-dimethylpentanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-azobis[2,4-dimethylvaleronitrile] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | a,a'-Azobisdimethylvalerylnitrile~ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-AZOBIS(2,4-DIMETHYLVALERONITRILE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02830LWZ4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














